molecular formula C17H22N2O B3926979 N-(3-methylpyridin-2-yl)adamantane-1-carboxamide

N-(3-methylpyridin-2-yl)adamantane-1-carboxamide

Cat. No.: B3926979
M. Wt: 270.37 g/mol
InChI Key: NKBASVWWFCWZRV-UHFFFAOYSA-N
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Description

N-(3-methylpyridin-2-yl)adamantane-1-carboxamide is a compound that combines the structural features of adamantane and pyridine. Adamantane is a tricyclic cage compound known for its stability and rigidity, while pyridine is a basic heterocyclic organic compound with a nitrogen atom. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylpyridin-2-yl)adamantane-1-carboxamide typically involves the reaction of 3-methyl-2-aminopyridine with 1-adamantanecarbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction conditions are mild, and the product is obtained in good yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylpyridin-2-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the adamantane moiety.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where various substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and tert-butyl hydroperoxide (TBHP), reducing agents such as borane-tetrahydrofuran (BH3·THF), and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of N-(3-methylpyridin-2-yl)adamantane-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of neurotransmitter release or receptor activity. The adamantane moiety is known to enhance the lipophilicity and stability of the compound, which can influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives such as amantadine, rimantadine, and memantine. These compounds share the adamantane core structure but differ in their functional groups and specific applications .

Uniqueness

N-(3-methylpyridin-2-yl)adamantane-1-carboxamide is unique due to the presence of the 3-methylpyridin-2-yl group, which imparts distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

N-(3-methylpyridin-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-11-3-2-4-18-15(11)19-16(20)17-8-12-5-13(9-17)7-14(6-12)10-17/h2-4,12-14H,5-10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBASVWWFCWZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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